molecular formula C8H17Cl B3190526 2-Chloro-2-methylheptane CAS No. 4325-49-9

2-Chloro-2-methylheptane

Cat. No.: B3190526
CAS No.: 4325-49-9
M. Wt: 148.67 g/mol
InChI Key: VZYCLOQPZDXYHA-UHFFFAOYSA-N
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Description

2-Chloro-2-methylheptane is an organic compound with the molecular formula C8H17Cl and a molecular weight of 148.67 g/mol . Its CAS Registry Number is 4325-49-9 . This molecule is a chloroalkane, characterized by a chlorine atom attached to a tertiary carbon center. Available safety data for similar compounds indicates that it is a flammable liquid with a flash point near 19°C and should be stored and handled with appropriate safety measures . It has a density of approximately 0.86 g/cm³ . While specific research applications for this compound are not detailed in the public literature, tertiary alkyl chlorides of this nature are typically employed in synthetic organic chemistry as intermediates and as electrophiles in substitution and polymerization reactions. The tertiary chlorine functional group makes this compound a potential candidate for use in method development, chemical synthesis, and various industrial research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use. For current pricing, purity, and shipping availability, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4325-49-9

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

2-chloro-2-methylheptane

InChI

InChI=1S/C8H17Cl/c1-4-5-6-7-8(2,3)9/h4-7H2,1-3H3

InChI Key

VZYCLOQPZDXYHA-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)Cl

Canonical SMILES

CCCCCC(C)(C)Cl

Other CAS No.

4325-49-9

Origin of Product

United States

Nucleophilic Substitution Reactions of 2 Chloro 2 Methylheptane

S(_N)1 Reaction Mechanisms: Detailed Pathway Analysis

The S(_N)1 reaction is a stepwise mechanism characterized by the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The "1" in S(_N)1 signifies that the rate-determining step is unimolecular, involving only the substrate. libretexts.orgwikipedia.org

This transformation occurs in multiple steps, as detailed below.

The first and rate-limiting step in the S(_N)1 mechanism for 2-Chloro-2-methylheptane is the spontaneous dissociation of the carbon-chlorine bond. khanacademy.orglibretexts.org This heterolytic cleavage results in the departure of the chloride ion (the leaving group) and the formation of a tertiary carbocation intermediate, the 2-methylheptan-2-yl cation. libretexts.orgyoutube.com

Step 1: CH(_3)C(Cl)(CH(_3))C(5)H({11}) (\rightarrow) CH(3)C(+)(CH(_3))C(5)H({11}) + Cl (Slow, Rate-Determining Step)

The feasibility and rate of this step are critically dependent on the stability of the resulting carbocation. libretexts.org Tertiary carbocations, such as the 2-methylheptan-2-yl cation, are significantly more stable than secondary or primary carbocations. This high stability is attributed to two main electronic effects:

Inductive Effect: The alkyl groups (two methyl groups and one pentyl group) attached to the positively charged carbon are electron-donating. They push electron density towards the cationic center, helping to disperse the positive charge and stabilize the ion.

Hyperconjugation: The sigma electrons from the C-H bonds on the adjacent carbon atoms can overlap with the empty p-orbital of the carbocation. This delocalization of electrons further stabilizes the positive charge. The 2-methylheptan-2-yl cation has numerous adjacent C-H bonds, allowing for extensive hyperconjugation.

The Hammond postulate states that any factor stabilizing a high-energy intermediate also stabilizes the transition state leading to it. libretexts.org Therefore, the high stability of the tertiary carbocation lowers the activation energy for its formation, accelerating the S(_N)1 reaction. libretexts.org

Carbocation TypeExample StructureRelative StabilityReason for Stability
Tertiary (3°)(CH₃)₃C⁺ (tert-Butyl cation)Most StableStrong inductive effect and hyperconjugation from three alkyl groups.
Secondary (2°)(CH₃)₂CH⁺ (Isopropyl cation)Intermediate StabilityModerate inductive effect and hyperconjugation from two alkyl groups.
Primary (1°)CH₃CH₂⁺ (Ethyl cation)Low StabilityWeak inductive effect and hyperconjugation from one alkyl group.
MethylCH₃⁺ (Methyl cation)Least StableMinimal stabilizing effects.

Once the planar 2-methylheptan-2-yl carbocation is formed, it is rapidly attacked by a nucleophile. chemicalnote.com Because the carbocation is an electrophilic species with an empty p-orbital, it readily accepts a pair of electrons from the nucleophile to form a new covalent bond.

Step 2: CH(3)C(+)(CH(_3))C(5)H({11}) + Nu (\rightarrow) CH(_3)C(Nu)(CH(_3))C(5)H({11}) (Fast)

If a neutral nucleophile like water or alcohol is used, a third step, deprotonation, occurs to yield the final neutral product. libretexts.orglibretexts.org

Step 2a (with H(_2)O): CH(3)C(+)(CH(_3))C(5)H({11}) + H(_2)O (\rightarrow) CH(_3)C(OH(2)(+))(CH(_3))C(5)H({11}) (Fast) Step 3 (with H(_2)O): CH(_3)C(OH(2)(+))(CH(_3))C(5)H({11}) + H(_2)O (\rightleftharpoons) CH(_3)C(OH)(CH(_3))C(5)H({11}) + H(_3)O (Fast)

The kinetics of the S(_N)1 reaction are first-order because the rate depends only on the concentration of the substrate, this compound. libretexts.orgchemicalnote.com The concentration of the nucleophile does not influence the rate of the reaction, as it is only involved after the slow, rate-determining step. masterorganicchemistry.comlibretexts.org

Rate = k[R-Cl]

Where:

Rate is the reaction rate.

k is the rate constant.

[R-Cl] is the concentration of this compound.

Stereochemical Implications of S(_N)1 Pathways

The stereochemistry of an S(_N)1 reaction is a direct consequence of the planar geometry of the carbocation intermediate. youtube.comkhanacademy.org If the reaction were to occur at a chiral carbon center, the nucleophile could attack the sp²-hybridized, planar carbocation from either the top or bottom face with theoretically equal probability. libretexts.org This would lead to a mixture of two stereoisomeric products, one with retention of configuration and one with inversion of configuration. youtube.com If both were formed in equal amounts, the resulting product mixture would be a racemate, which is optically inactive. libretexts.orgkhanacademy.org

However, complete racemization is seldom observed in practice. libretexts.orgscienceinfo.com As described by the ion-pair phenomenon, the departing leaving group can temporarily shield the front face of the carbocation. libretexts.org If the nucleophile attacks the intimate or solvent-separated ion pair before the leaving group has fully diffused away, attack from the back side is favored. This results in a slight excess of the product with an inverted configuration compared to the product with a retained configuration. libretexts.orgscienceinfo.com

Racemization Studies in Chiral Analogs

The carbon atom attached to the chlorine in this compound is achiral as it is bonded to two identical methyl groups. To investigate the stereochemical course of its SN1 reactions, it is necessary to study a chiral analog, such as (R)-3-chloro-3-methylheptane or (S)-3-chloro-3-methylheptane. In these analogs, the carbon atom bearing the chlorine is a stereocenter.

When a chiral tertiary alkyl halide undergoes an SN1 reaction, the formation of the achiral and planar carbocation intermediate leads to the loss of the stereochemical information from the starting material. libretexts.orglibretexts.org The subsequent attack by the nucleophile can occur from either the "front" side (the same side from which the leaving group departed) or the "back" side.

Attack from the front side results in a product with the same stereochemical configuration as the starting material. This is known as retention of configuration . medium.com

Attack from the back side yields a product with the opposite stereochemical configuration. This is called inversion of configuration . medium.com

Theoretically, if the carbocation is completely free and symmetrical, the probability of attack from either side is equal. This would lead to a 50:50 mixture of the two enantiomeric products. libretexts.org A mixture containing equal amounts of two enantiomers is known as a racemic mixture, and the process is called racemization. libretexts.orgyoutube.com Therefore, the SN1 reaction of a single enantiomer of a chiral analog is expected to proceed with racemization. libretexts.org

Degrees of Inversion and Retention of Configuration

In practice, complete racemization is rare in SN1 reactions. Experimental observations often show that the product mixture is not perfectly 50:50, but rather contains a slight excess of the product with an inverted configuration compared to the starting material. youtube.com This phenomenon is explained by the concept of ion pairs.

Immediately after the leaving group dissociates, it may remain in close proximity to the newly formed carbocation, forming an intimate ion pair . youtube.com The departing anion can momentarily shield the "front" face of the planar carbocation, making an attack by the nucleophile from this side slightly more difficult. Consequently, the "back" face is more accessible for the nucleophile to attack. This preferential backside attack leads to a product ratio that favors inversion over retention.

For example, the solvolysis (a reaction where the solvent is the nucleophile) of a chiral tertiary alkyl halide like (R)-3-chloro-3-methylhexane in a polar protic solvent like water would not yield a perfect 50:50 racemic mixture of (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol. Instead, it might produce a mixture with, for instance, 55% of the (S)-alcohol (inversion) and 45% of the (R)-alcohol (retention). The reaction thus results in partial racemization with a net inversion of configuration.

The precise degree of inversion versus retention depends on several factors, including the solvent, the leaving group, and the structure of the alkyl halide. Solvents that are better at solvating and separating the ion pair will lead to a greater degree of racemization.

The table below illustrates a hypothetical, yet typical, stereochemical outcome for the SN1 solvolysis of a chiral analog.

Reactant Nucleophile/Solvent Product with Retention Product with Inversion Observed Stereochemical Outcome
(R)-3-Chloro-3-methylhexaneWater (H₂O)(R)-3-Methyl-3-hexanol(S)-3-Methyl-3-hexanolPartial Racemization (~40% Retention, ~60% Inversion)
(S)-3-Bromo-3-methylhexaneMethanol (B129727) (CH₃OH)(S)-3-Methoxy-3-methylhexane(R)-3-Methoxy-3-methylhexanePartial Racemization (~35% Retention, ~65% Inversion)

This table presents illustrative data based on established principles of SN1 reaction stereochemistry.

Elimination Reactions of 2 Chloro 2 Methylheptane

E2 Reaction Mechanisms: Concerted Proton Abstraction and Leaving Group Departure

The E2 (bimolecular elimination) reaction is a fundamental process in organic chemistry wherein a proton and a leaving group are removed from adjacent carbon atoms in a single, concerted step, leading to the formation of a double bond. utexas.edu In the specific case of 2-chloro-2-methylheptane, a tertiary alkyl halide, the E2 mechanism is a prominent reaction pathway, particularly in the presence of a strong base. libretexts.orgquora.comquora.com The reaction rate is dependent on the concentrations of both the alkyl halide and the base, hence the term "bimolecular". utexas.edu The mechanism involves a base abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom (the alpha-carbon), while simultaneously, the carbon-chlorine bond breaks and a new pi bond is formed between the alpha and beta carbons. utexas.edu

Regioselectivity in Alkene Formation: Zaitsev's Rule vs. Hofmann Elimination

The dehydrohalogenation of this compound can result in the formation of two constitutional isomers: 2-methylhept-2-ene and 2-methylhept-1-ene. The regioselectivity of this reaction is primarily governed by the interplay of Zaitsev's rule and Hofmann's rule. libretexts.orgyoutube.com

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more highly substituted, and therefore more thermodynamically stable, alkene. libretexts.orgpressbooks.pub For this compound, removal of a proton from the C3 position yields the trisubstituted alkene, 2-methylhept-2-ene. Removal of a proton from the C1 methyl group results in the disubstituted alkene, 2-methylhept-1-ene. According to Zaitsev's rule, 2-methylhept-2-ene would be the favored product. youtube.comyoutube.com

Hofmann Elimination: In contrast, Hofmann's rule predicts the formation of the less substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com This outcome is typically observed when using a sterically bulky base or when the leaving group is poor. libretexts.orgmasterorganicchemistry.com

The following table summarizes the potential products of the E2 elimination of this compound:

Product NameStructureAlkene SubstitutionPredicted Outcome (with non-bulky base)
2-Methylhept-2-eneTrisubstitutedZaitsev Product (Major)
2-Methylhept-1-eneDisubstitutedHofmann Product (Minor)

Role of Base Strength and Steric Hindrance of the Base

The choice of base is a critical factor that influences both the reaction rate and the regiochemical outcome of the E2 reaction. libretexts.orgyoutube.com

Base Strength: A strong base is generally required to facilitate the E2 mechanism. libretexts.orgyoutube.com Bases such as hydroxide (B78521) (OH⁻) and alkoxides like ethoxide (C₂H₅O⁻) are effective in promoting E2 reactions. libretexts.org The use of a strong base favors the E2 pathway over competing SN1/E1 reactions. quora.comyoutube.com

Steric Hindrance: The steric bulk of the base plays a crucial role in determining the ratio of Zaitsev to Hofmann products. libretexts.orgkhanacademy.org

Non-hindered bases , such as sodium ethoxide, can readily access the more sterically hindered secondary proton at the C3 position, leading to the predominant formation of the more stable Zaitsev product, 2-methylhept-2-ene. youtube.comyoutube.com

Sterically hindered bases , like potassium tert-butoxide (KOt-Bu), encounter significant steric repulsion when attempting to abstract the internal C3 proton. khanacademy.org Consequently, these bulky bases preferentially abstract the more accessible primary protons from the C1 methyl group, resulting in the Hofmann product, 2-methylhept-1-ene, as the major isomer. youtube.comkhanacademy.org

The table below illustrates the expected major product based on the base used:

BaseSteric HindranceExpected Major Product
Sodium Ethoxide (NaOEt)Low2-Methylhept-2-ene (Zaitsev)
Potassium tert-Butoxide (KOt-Bu)High2-Methylhept-1-ene (Hofmann)

Stereoselectivity and Conformational Requirements in E2 Reactions

Anti-Periplanar Geometry Requirement for Elimination

A defining characteristic of the E2 reaction is its strict stereochemical requirement for an anti-periplanar arrangement of the departing proton and leaving group. utexas.edumasterorganicchemistry.comlibretexts.org This means that the hydrogen atom being abstracted and the chlorine atom must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of approximately 180°. masterorganicchemistry.comlibretexts.org This geometric constraint is essential for the efficient overlap of the developing p-orbitals to form the new pi bond in the alkene product. utexas.edulibretexts.org For this compound, the molecule must adopt a conformation that allows for this anti-periplanar alignment for the elimination to proceed. youtube.com

Influence of Alkyl Chain Conformation on Product Ratios

The flexibility of the heptyl chain in this compound allows for rotation around its carbon-carbon single bonds, leading to various conformers. The relative populations of these conformers and the ease with which they can achieve the required anti-periplanar geometry for elimination influence the final product ratio. asianpubs.org

To form 2-methylhept-2-ene, a rotation around the C2-C3 bond is necessary to position a hydrogen atom on C3 anti-periplanar to the chlorine atom on C2. Similarly, the formation of 2-methylhept-1-ene requires a rotation around the C1-C2 bond to bring a C1 hydrogen into an anti-periplanar relationship with the chlorine. The transition state leading to the more stable Zaitsev product is generally of lower energy, thus favoring its formation, unless a sterically bulky base is employed. youtube.com

Competitive Pathways: Substitution (SN1) versus Elimination (E2)

As a tertiary alkyl halide, this compound is prone to both substitution (SN1) and elimination (E2) reactions, and the predominant pathway is dictated by the reaction conditions. quora.comlibretexts.orgmasterorganicchemistry.com

SN1 Reaction: This unimolecular substitution pathway is favored under conditions that promote the formation of a stable tertiary carbocation intermediate. Such conditions typically involve the use of a poor nucleophile/weak base and a polar protic solvent like water or ethanol (B145695). quora.comyoutube.com The carbocation can then be trapped by the nucleophile to yield a substitution product or lose a proton in a subsequent E1 step to form an alkene.

E2 Reaction: The bimolecular elimination pathway is favored by the use of a strong, non-nucleophilic base. libretexts.orgquora.comquora.com High concentrations of a strong base will favor the concerted E2 mechanism, leading to the formation of an alkene. libretexts.org

The following table summarizes the conditions that favor each pathway:

ConditionFavors SN1Favors E2
Nucleophile/Base Poor nucleophile/Weak base (e.g., H₂O, ROH)Strong base (e.g., NaOEt, KOt-Bu)
Solvent Polar proticAprotic or protic
Temperature Lower temperaturesHigher temperatures

In general, to maximize the yield of the elimination products from this compound, the use of a strong base at an elevated temperature is recommended. youtube.comyoutube.com The choice between a sterically hindered or unhindered base will then determine the regiochemical outcome, favoring either the Hofmann or Zaitsev product, respectively.

Factors Governing Reaction Dominance (e.g., Solvent, Base/Nucleophile Strength)

The competition between elimination (E1 and E2) and substitution (SN1) reactions of this compound is primarily dictated by the reaction conditions, specifically the nature of the solvent and the strength and steric bulk of the base or nucleophile. libretexts.orgstudymind.co.ukquora.comfbanks.info As a tertiary haloalkane, this compound is sterically hindered, which generally disfavors the bimolecular substitution (SN2) mechanism. fbanks.info Consequently, the primary competition exists between E2, E1, and SN1 pathways.

Base/Nucleophile Strength and Concentration:

The strength and concentration of the base are critical in determining whether the reaction proceeds via a bimolecular (E2) or unimolecular (E1) pathway.

Strong Bases: The use of a strong, concentrated base, such as an alkoxide, strongly favors the E2 mechanism . fbanks.infochegg.comchegg.com The high concentration of the base ensures that it can abstract a proton from a β-carbon in a concerted step with the departure of the chloride leaving group, without waiting for the formation of a carbocation intermediate. crunchchemistry.co.uklibretexts.org

Weak Bases/Nucleophiles: In the presence of a weak or neutral base, such as water or an alcohol (solvolysis), the reaction is more likely to proceed through a unimolecular (E1 and SN1) pathway . quora.comfbanks.infolibretexts.org In these conditions, the substrate can undergo slow heterolytic cleavage of the carbon-chlorine bond to form a stable tertiary carbocation, which can then either be deprotonated by the weak base (E1) or attacked by the nucleophile (SN1). studymind.co.uklibretexts.org

Steric Hindrance of the Base:

The steric bulk of the base plays a crucial role in the regioselectivity of the E2 reaction, determining which constitutional isomer of the resulting alkene is the major product.

Non-bulky Bases: Small, strong bases like sodium ethoxide (NaOEt) tend to follow Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgchegg.comshaalaa.com The base is small enough to access and abstract a proton from the more sterically hindered internal β-carbon.

Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (KOtBu), favor the formation of the Hofmann product , which is the less substituted alkene. chegg.combrainly.com The large size of the base makes it difficult to approach the internal β-protons, so it preferentially abstracts a proton from the less sterically hindered terminal methyl group. brainly.comrsc.org

Solvent Effects:

The polarity of the solvent influences the reaction pathway, particularly in the competition between E1/SN1 and E2.

Polar Protic Solvents: Solvents like water and ethanol can stabilize the carbocation intermediate formed in the E1 and SN1 pathways through hydrogen bonding, thus favoring these mechanisms. libretexts.org

Polar Aprotic Solvents: While less common for promoting E1, polar aprotic solvents can increase the effectiveness of the base in E2 reactions. fbanks.info A less polar solvent environment generally favors the concerted E2 mechanism over the ionic E1 pathway.

The interplay of these factors is summarized in the following data table, which illustrates the expected major products for the reaction of this compound under different conditions.

Base/Solvent SystemPredominant MechanismMajor Alkene Product(s)Minor Alkene Product(s)Substitution Product
Sodium Ethoxide in EthanolE22-Methylhept-2-ene (Zaitsev)2-Methylhept-1-ene (Hofmann)Minor (2-ethoxy-2-methylheptane)
Potassium tert-Butoxide in tert-ButanolE22-Methylhept-1-ene (Hofmann)2-Methylhept-2-ene (Zaitsev)Negligible
Ethanol (solvolysis)E1/SN12-Methylhept-2-ene and 2-Methylhept-1-ene2-Ethoxy-2-methylheptane

Transition State Analysis for Competing Mechanisms

The outcome of the elimination reactions of this compound can be further understood by analyzing the transition states of the competing E1 and E2 mechanisms.

E2 Transition State:

The E2 reaction is a concerted, one-step process with a single transition state. crunchchemistry.co.uklibretexts.org In this transition state:

The base is partially forming a bond with a β-hydrogen.

The C-H bond is partially broken.

The C=C double bond is partially forming.

The C-Cl bond is partially broken.

The energy of this transition state is influenced by steric factors. For the formation of the Zaitsev product (2-methylhept-2-ene), the transition state involves the approach of the base to an internal secondary β-hydrogen. For the Hofmann product (2-methylhept-1-ene), the base approaches a primary hydrogen on the methyl group. A bulky base like potassium tert-butoxide will experience greater steric repulsion when approaching the internal β-hydrogen, thus raising the energy of the Zaitsev transition state and favoring the pathway to the Hofmann product. brainly.com Conversely, a smaller base like ethoxide can more easily access the internal proton, leading to the more stable, lower-energy transition state for the Zaitsev product. chegg.com

E1 Transition State:

The E1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. crunchchemistry.co.uklibretexts.org

Formation of the Carbocation: The C-Cl bond breaks heterolytically to form a tertiary carbocation and a chloride ion. The transition state for this step has a significant partial positive charge on the carbon atom and resembles the carbocation itself. libretexts.org The stability of the tertiary carbocation is a key factor in making this pathway accessible.

Deprotonation: A weak base (often the solvent) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

Computational and Theoretical Studies of 2 Chloro 2 Methylheptane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2-chloro-2-methylheptane. DFT methods calculate the electron density of a system to determine its energy and, consequently, its various properties.

For this compound, a DFT approach, perhaps using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), could be employed to predict a range of molecular properties. These include the optimization of its three-dimensional geometry, the calculation of its vibrational frequencies (to confirm it as a true minimum on the potential energy surface), and the determination of its electronic properties.

A key output of DFT calculations is the molecular electrostatic potential (MEP) map. The MEP for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electron-rich area around the chlorine atom, indicating its susceptibility to electrophilic attack, and the relatively electron-deficient regions around the hydrogen atoms. Such a map is invaluable for predicting how the molecule will interact with other reagents.

Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Molecular Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar molecules, as direct experimental or published computational data for this compound is scarce.)

PropertyPredicted ValueSignificance
HOMO Energy-10.5 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy1.5 eVIndicates the energy of the lowest energy unoccupied orbital and susceptibility to reduction.
HOMO-LUMO Gap12.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~2.1 DReflects the polarity of the C-Cl bond and influences intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For a molecule like this compound, ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. For instance, while DFT is excellent for geometries, higher-level ab initio methods are often superior for calculating reaction barriers and weak intermolecular interactions. A study on a related compound, cis-2-chlorocyclohexanol, utilized MP2 calculations to investigate conformational energies, demonstrating the power of this approach for halogenated organic molecules. nih.gov

Conformational Analysis and Energy Landscape Exploration

The flexible seven-carbon chain of this compound allows for a multitude of spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.

Identification of Preferred Conformations and Rotational Isomers

The study of conformations in alkanes and their derivatives is a classic application of computational chemistry. For this compound, the rotation around the various C-C bonds will lead to different staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric hindrance (van der Waals repulsion) and torsional strain.

A systematic conformational search could be performed using molecular mechanics force fields initially to rapidly generate a large number of possible conformers. The low-energy conformers identified would then be subjected to higher-level DFT or ab initio calculations to obtain more accurate geometries and relative energies. It is expected that the most stable conformations would be those that minimize the steric interactions between the bulky chlorine atom, the methyl group at the C2 position, and the pentyl chain. Specifically, staggered conformations where these large groups are anti-periplanar to each other would be favored.

Energy Barriers for Conformational Interconversion

The transition between different stable conformations is not instantaneous and requires surmounting an energy barrier. These barriers correspond to eclipsed conformations, where the substituents on adjacent carbon atoms are aligned, leading to increased torsional and steric strain.

Computational methods can map out the potential energy surface for rotation around a specific bond. For instance, by systematically rotating the dihedral angle of the C2-C3 bond in this compound and calculating the energy at each step, one could determine the energy barriers for interconversion between different rotational isomers. This information is crucial for understanding the molecule's dynamic behavior.

Table 2: Illustrative Rotational Energy Barriers for a Tertiary Chloroalkane (Note: This data is hypothetical and serves to illustrate the expected outputs of a computational study on a molecule like this compound.)

Rotation Around BondTransition State ConformationEnergy Barrier (kcal/mol)
C2-C3Eclipsed (CH3/CH2)~4.5
C3-C4Eclipsed (H/H)~3.0
C2-C(CH3)Eclipsed (Cl/H)~3.8

Theoretical Investigation of Reaction Pathways

This compound, as a tertiary alkyl halide, is prone to undergo nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. Computational chemistry is a powerful tool for investigating the mechanisms of these reactions.

A theoretical study of the solvolysis of this compound in a polar protic solvent (e.g., water or ethanol) would likely proceed via an SN1 mechanism. Computational modeling could be used to calculate the energy profile of this reaction. This would involve locating the transition state for the heterolytic cleavage of the C-Cl bond to form a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate. The subsequent reaction of the carbocation with a solvent molecule to form the final product could also be modeled. Studies on the solvolysis of the similar compound 2-chloro-2-methylpropane (B56623) have been conducted, providing a basis for understanding this type of reaction.

Elimination reactions, often competing with substitution, could also be investigated. For an E2 reaction, a strong, sterically hindered base would be required. Computational methods can be used to locate the transition state for the concerted removal of a proton and the chloride ion. sciepub.com For an E1 reaction, the rate-determining step is the formation of the carbocation, the same as in the SN1 pathway. The subsequent deprotonation from an adjacent carbon would lead to the formation of one or more alkene products, with the most substituted alkene (Zaitsev's product) generally being the major product. libretexts.org

By calculating the activation energies for these competing pathways, computational chemistry can predict which reaction is more likely to occur under specific conditions and can provide detailed insights into the geometry and electronic structure of the transition states.

Transition State Characterization for SN1 and E2 Mechanisms

Tertiary alkyl halides like this compound can undergo both substitution (SN1) and elimination (E2) reactions. Computational chemistry plays a crucial role in elucidating the preferred reaction pathway by characterizing the transition states of these competing mechanisms.

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a carbocation intermediate. The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond to form a tertiary carbocation. Computational methods, such as density functional theory (DFT), can model this process and calculate the activation energy required to reach the transition state. The geometry of the transition state for the SN1 reaction is characterized by an elongated C-Cl bond and a developing positive charge on the tertiary carbon atom.

The E2 (bimolecular elimination) reaction, conversely, is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, simultaneously with the departure of the chloride ion and the formation of a double bond. The transition state for the E2 mechanism involves the simultaneous breaking of a C-H bond and the C-Cl bond, and the formation of a C=C double bond and a B-H bond (where B is the base).

The light-induced chlorination of 2-methylpropane has been shown to predominantly yield 2-chloro-2-methylpropane, highlighting the reactivity of the tertiary hydrogen. libretexts.org The preference for substitution at the tertiary carbon is attributed to the lower C-H bond dissociation energy at this position. libretexts.org

Computational Modeling of Solvent Effects on Reaction Energetics

The solvent plays a critical role in the energetics of reactions involving charged or polar species. nih.gov For the solvolysis of this compound, where the solvent acts as the nucleophile, computational models are essential to quantify the solvent's influence.

Computational solvent models can be broadly categorized as explicit or implicit. Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the polarizable continuum model (PCM), represent the solvent as a continuous dielectric medium, which is a more computationally tractable approach.

Studies on the solvolysis of similar tertiary alkyl halides, like 2-chloro-2-methyladamantane, have utilized linear solvation energy relationships (LSERs) to correlate reaction rates with solvent parameters. nih.gov These studies reveal that solvent dipolarity/polarizability and hydrogen-bond acidity are key factors influencing the reaction rate. nih.gov For tertiary chlorides, polar protic solvents are known to accelerate SN1 reactions by stabilizing the transition state leading to the carbocation intermediate. libretexts.org

The table below illustrates the relative rates of solvolysis of a typical tertiary alkyl halide (tert-butyl chloride) in various solvents, demonstrating the significant impact of the solvent on reaction kinetics.

Interactive Data Table: Relative Solvolysis Rates of tert-Butyl Chloride in Various Solvents

SolventDielectric Constant (ε)Relative Rate
Water (H₂O)78.5150,000
Formic Acid (HCOOH)58.030,000
Methanol (B129727) (CH₃OH)32.61,000
Ethanol (B145695) (C₂H₅OH)24.3200
Acetic Acid (CH₃COOH)6.21

Data is illustrative for a representative tertiary alkyl halide and not specific to this compound.

Molecular Dynamics Simulations and Reaction Trajectory Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules and their reactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the reaction process.

For a reaction like the solvolysis of this compound, MD simulations can be used to:

Investigate the solvation structure: MD can reveal how solvent molecules arrange themselves around the this compound molecule in its ground state and as it approaches the transition state. Studies on alkali halide solutions have shown that the size of ions significantly affects their hydration shells. nih.gov

Simulate reaction trajectories: By starting simulations from the transition state geometry, it is possible to observe the dynamic pathways leading to products. This can provide insights into the short-lived intermediates and the sequence of bond-breaking and bond-forming events.

Calculate free energy profiles: Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to compute the free energy profile along a reaction coordinate. This provides a more complete picture of the reaction energetics than static calculations of stationary points.

While specific MD studies on this compound are not prominent in the literature, simulations of similar systems, such as other alkyl halides in solution, have provided general principles. nih.gov These studies highlight the importance of solute-solvent hydrogen bonding and the dynamic nature of the solvent cage in influencing reaction pathways.

Thermodynamic Property Estimation and Group Contribution Methods

Thermodynamic properties, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°), are fundamental to understanding the stability and reactivity of a compound. For many organic compounds, including this compound, experimental data may be scarce. In such cases, group contribution methods, pioneered by S.W. Benson, provide a reliable means of estimation. wikipedia.org

The Benson group additivity method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent groups. wikipedia.orgwikipedia.org Each group's contribution is a value derived from experimental data for a large number of related compounds. nist.govnist.gov

To estimate the enthalpy of formation of this compound in the gas phase, the molecule is dissected into its constituent groups. The structure of this compound is:

CH₃-CH₂-CH₂-CH₂-CH₂-C(Cl)(CH₃)₂

The groups for the estimation of the gas-phase enthalpy of formation would be:

One [C-(C)(H)₃] group (the terminal methyl group of the heptyl chain)

Four [C-(C)₂(H)₂] groups (the four internal methylene (B1212753) groups of the heptyl chain)

One [C-(C)₃(Cl)] group (the tertiary carbon bonded to the chlorine and three other carbons)

Two [C-(C)(H)₃] groups (the two methyl groups attached to the tertiary carbon)

By summing the established values for these groups, an estimate of the enthalpy of formation can be obtained. The table below provides representative group contribution values for calculating the enthalpy of formation.

Interactive Data Table: Benson Group Additivity Values for Enthalpy of Formation (kcal/mol at 298 K)

GroupContribution (ΔHf°)
C-(C)(H)₃-10.20
C-(C)₂(H)₂-4.95
C-(C)₃(H)-1.90
C-(C)₄0.50
C-(C)₃(Cl)-16.4

These values are representative and may vary slightly depending on the parameter set used. The value for C-(C)₃(Cl) is for a tertiary chloride.

Using these values, a theoretical enthalpy of formation for this compound can be calculated, providing valuable data for thermochemical calculations and reaction modeling.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like 2-chloro-2-methylheptane, ¹H and ¹³C NMR provide unambiguous evidence of its structure and are crucial for tracking transformations in chemical reactions.

Application of ¹H and ¹³C NMR for Structural Assignment of Reaction Intermediates

The structure of this compound (C₈H₁₇Cl) can be definitively assigned using ¹H and ¹³C NMR. While specific experimental spectra for this exact compound are not widely published, its expected spectral data can be accurately predicted based on the known chemical shifts of similar alkanes and chloroalkanes. wikipedia.orgdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the chemically non-equivalent protons in the molecule. The methyl groups attached to the C2 carbon are equivalent and would appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent electronegative chlorine atom. The protons on the pentyl chain would appear as multiplets, with chemical shifts typical for alkyl chains (δH = 0.8–1.6 ppm). wikipedia.org The terminal methyl group of the pentyl chain would be a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a unique signal for each of the eight carbon atoms due to the molecule's asymmetry. The most downfield signal would correspond to the C2 carbon, directly bonded to the chlorine atom, with a characteristic chemical shift in the range of δC = 60-75 ppm. The two methyl carbons attached to C2 would be equivalent, showing a single peak. The remaining five carbons of the heptyl chain would have distinct signals in the typical alkane region (δC = 10–40 ppm). wikipedia.orgnih.gov Quaternary carbons, like C2, typically show weaker signals in ¹³C NMR spectra. youtube.com

In mechanistic studies, such as the synthesis of this compound from 2-methyl-2-heptanol (B1584528) and HCl, NMR is invaluable. By acquiring spectra at different time points, researchers can monitor the disappearance of the alcohol's characteristic signals (e.g., the proton of the hydroxyl group and the signal for the carbon bearing the -OH group) and the appearance of the signals corresponding to the product, this compound. This allows for the study of reaction kinetics and the detection of any transient intermediates or byproducts.

Predicted ¹H NMR Chemical Shifts for this compound
Assignment Predicted Chemical Shift (ppm)
C(H₃)₂-Cl~1.5-1.7 (singlet, 6H)
-CH₂- (C3)~1.7-1.9 (multiplet, 2H)
-CH₂- (C4-C6)~1.2-1.4 (multiplet, 6H)
-CH₃ (C7)~0.9 (triplet, 3H)
Predicted ¹³C NMR Chemical Shifts for this compound
Assignment Predicted Chemical Shift (ppm)
C2 (-C(Cl)(CH₃)₂)~65-75
C1 (-C(Cl)(CH₃)₂)~30-35
C3~40-45
C4, C5, C6~20-35
C7~14

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Analysis

Standard this compound is an achiral molecule as its C2 carbon is not a stereocenter. Therefore, advanced NMR techniques for stereochemical analysis, such as those used to distinguish enantiomers or diastereomers, are not directly applicable. However, if the heptyl chain were to contain a stereocenter, or if isotopic labeling were to introduce a chiral center, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry by analyzing through-space proton-proton interactions. Furthermore, the use of chiral derivatizing agents or chiral solvating agents could induce diastereomeric differentiation, allowing for the quantification of enantiomeric excess via NMR.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. copernicus.org In the context of this compound, GC-MS is essential for analyzing the purity of a sample or identifying the components of a reaction mixture. nist.gov

For instance, during the synthesis of this compound via chlorination of 2-methylheptane (B165363), a variety of isomeric monochlorinated and polychlorinated products can be formed. The GC column separates these different compounds based on their boiling points and interactions with the stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum for it. The retention time from the GC and the fragmentation pattern from the MS allow for positive identification of this compound and differentiation from its isomers, such as 1-chloro-2-methylheptane or 2-chloro-6-methylheptane. copernicus.orgnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

While conventional MS provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to four or more decimal places. rsc.org This high precision allows for the determination of a compound's exact mass and, consequently, its elemental formula. chemspider.com

The molecular formula of this compound is C₈H₁₇Cl. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), its mass spectrum exhibits a characteristic M+ peak and an M+2 peak with an intensity ratio of approximately 3:1. chemguide.co.uk HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, the exact mass of the molecular ion [C₈H₁₇³⁵Cl]⁺ is 148.1019 Da. nist.govchemspider.com This precise measurement would unequivocally confirm the elemental formula, ruling out other possibilities.

Predicted Major Fragments in the Mass Spectrum of this compound
m/z Proposed Fragment
148/150[C₈H₁₇Cl]⁺
113[C₈H₁₇]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability.

For this compound, the IR spectrum is expected to show strong absorptions corresponding to C-H stretching and bending vibrations. nist.gov The C-H stretching vibrations for the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. The characteristic C-Cl stretch for a tertiary chloroalkane is expected in the 550-650 cm⁻¹ region of the fingerprint portion of the spectrum. docbrown.info This region also contains complex vibrations from C-C bond stretching and various bending modes that are unique to the molecule's structure. nist.gov

Raman spectroscopy is particularly useful for observing the more symmetric vibrations that may be weak or absent in the IR spectrum. The C-C backbone stretching and symmetric C-H bending modes would be expected to give strong Raman signals. The C-Cl stretch is also Raman active. researchgate.net The combination of IR and Raman data provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.

Predicted Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
C-H Stretch (sp³)2850 - 3000IR & Raman
C-H Bend (CH₃, CH₂)1350 - 1470IR & Raman
C-C Stretch800 - 1200Raman
C-Cl Stretch550 - 650IR & Raman

Note: Based on data for analogous compounds like 2-chloro-2-methylhexane (B1597336) and general spectroscopic correlation tables. nist.govdocbrown.infospectrabase.com

Interpretation of Vibrational Modes in Structural Characterization

The carbon-chlorine (C-Cl) stretching vibration is a key indicator of the presence of the halogen. In tertiary chloroalkanes, this bond typically gives rise to a moderate to strong absorption in the infrared spectrum in the range of 850-550 cm⁻¹. nih.gov The exact frequency can be influenced by the mass of the chlorine isotope (³⁵Cl or ³⁷Cl) and the conformation of the molecule.

The hydrocarbon backbone of this compound produces a series of characteristic vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to appear in the 2960-2850 cm⁻¹ region. nih.gov Bending vibrations for these groups are also anticipated, with methyl groups typically showing bands around 1450 cm⁻¹ and 1375 cm⁻¹, and methylene groups exhibiting bands near 1465 cm⁻¹. nih.gov The long carbon chain also results in a characteristic rocking vibration at approximately 725 cm⁻¹. nih.gov

The quaternary carbon atom, bonded to the chlorine and three other carbon atoms, introduces specific skeletal vibrations. These C-C stretching and bending modes contribute to the complex "fingerprint" region of the spectrum (typically below 1500 cm⁻¹), which is unique to the molecule and highly sensitive to its specific three-dimensional structure.

A summary of the expected vibrational modes for this compound is presented in the table below. It is important to note that these are general ranges, and the precise frequencies for this compound would need to be confirmed by experimental data.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchMethyl (CH₃)2960 - 2870
C-H StretchMethylene (CH₂)2925 - 2850
C-H Bend (Asymmetric)Methyl (CH₃)~1450
C-H Bend (Symmetric)Methyl (CH₃)~1375
C-H Bend (Scissoring)Methylene (CH₂)~1465
CH₂ Rocking-(CH₂)n-, n > 4~725
C-Cl StretchTertiary Halide850 - 550

This table presents expected vibrational frequency ranges based on general data for alkanes and haloalkanes. nih.govnih.gov Specific experimental values for this compound are not widely available.

Conformational Assignments via Vibrational Analysis

Due to the free rotation around its numerous single bonds, this compound can exist in various conformational states, or conformers. These conformers have different spatial arrangements of their atoms and, consequently, slightly different potential energies. Vibrational spectroscopy is a key method for identifying and characterizing these different conformers.

For a molecule like this compound, the rotation around the C2-C3 bond is of particular interest, as it will significantly alter the relative positions of the bulky chlorine atom, the methyl groups, and the heptane (B126788) chain. This will lead to distinct conformers, such as anti and gauche forms, each with a unique spectral signature in the fingerprint region. The relative intensities of the absorption bands corresponding to different conformers can provide information about their relative populations and, by extension, their relative thermodynamic stabilities.

While specific studies on the conformational analysis of this compound are not readily found in published literature, research on similar branched alkanes demonstrates the principles that would be applied. For instance, studies on smaller, related molecules often reveal the presence of multiple conformers at room temperature, which can be individually characterized through matrix isolation spectroscopy or by analyzing spectral changes with temperature.

Integration of Spectroscopic Data with Computational Results

Given the complexity of the vibrational spectra of a molecule with as many atoms as this compound, the integration of experimental data with computational chemistry has become an indispensable tool for a complete and accurate analysis. Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometric structure, relative energies, and vibrational frequencies of the different possible conformers of a molecule.

The typical workflow for such an integrated study would involve:

Computational Modeling: The first step is to perform a computational search for the various stable conformers of this compound. This involves calculating the potential energy surface of the molecule as a function of the rotation around its single bonds.

Geometry Optimization and Frequency Calculation: For each identified stable conformer, a geometry optimization is performed to find its lowest energy structure. Following this, the vibrational frequencies are calculated for each optimized geometry. These calculations provide a theoretical spectrum for each conformer.

Spectral Comparison: The calculated vibrational spectra for each conformer are then compared with the experimental IR and Raman spectra. This comparison allows for the assignment of the observed spectral bands to specific vibrational modes of specific conformers. Scaling factors are often applied to the calculated frequencies to better match the experimental values, accounting for approximations in the computational methods and anharmonicity.

Energy Analysis: The relative energies of the different conformers, as calculated by DFT, can be used to predict their expected populations at a given temperature using Boltzmann statistics. This predicted population distribution can then be compared with the relative intensities of the corresponding bands in the experimental spectra to validate the assignments.

This integrated approach provides a much more detailed and reliable interpretation of the spectroscopic data than would be possible from the experimental results alone. It allows for the confident assignment of vibrational modes and the characterization of the conformational landscape of complex molecules like this compound. While a specific computational study for this compound is not available in the public domain, the methodology has been successfully applied to a wide range of similar molecules, demonstrating its power and utility in advanced spectroscopic characterization.

Role and Transformations in Broader Chemical Contexts

2-Chloro-2-methylheptane as a Key Intermediate in Organic Synthesis

As a tertiary alkyl halide, this compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its structure, featuring a chlorine atom and a methyl group on the second carbon of a heptane (B126788) chain, dictates its reactivity, which is dominated by reaction pathways that proceed through a stable tertiary carbocation. alevelchemistry.co.uklibretexts.org This characteristic makes it a useful precursor for introducing the 2-methylheptan-2-yl moiety into more complex molecular frameworks.

Precursor for the Synthesis of Complex Organic Molecules

While specific large-scale syntheses of complex, named molecules starting directly from this compound are not widely documented in readily available literature, its utility as a building block is clear from the fundamental principles of organic chemistry. nih.govyoutube.com Tertiary alkyl halides are pivotal in constructing sterically hindered or highly substituted carbon centers. uci.edu The compound can be used in reactions where a tertiary carbocation is desired as an intermediate, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. alevelchemistry.co.uk Its role as an intermediate in the potential production of pharmaceuticals and agrochemicals has been noted, where the lipophilic eight-carbon backbone could be a desirable feature. ontosight.ai

Transformations into Alkenes, Alcohols, and Ethers

The reactivity of this compound is characterized by a competition between nucleophilic substitution (S(_N)1) and elimination (E1 and E2) reactions. uci.eduevitachem.com The specific outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. uci.edumasterorganicchemistry.com

Synthesis of Alcohols: In the presence of a weak nucleophile that is also the solvent, such as water, this compound undergoes a solvolysis reaction via the S(_N)1 mechanism. libretexts.orgmasterorganicchemistry.com The reaction proceeds in two steps: first, the slow departure of the chloride leaving group to form a stable tertiary carbocation (2-methylheptan-2-yl cation), followed by a rapid attack of a water molecule on the carbocation. libretexts.org A final deprotonation step yields the corresponding tertiary alcohol, 2-methylheptan-2-ol.

Synthesis of Ethers: A similar S(_N)1 pathway is observed when an alcohol (ROH) is used as the solvent. masterorganicchemistry.com The alcohol molecule acts as the nucleophile, attacking the intermediate carbocation. Subsequent deprotonation results in the formation of a tertiary ether. For example, reaction in ethanol (B145695) would yield 2-ethoxy-2-methylheptane.

Synthesis of Alkenes: Elimination reactions are favored by the use of strong bases. uci.edu With a strong, non-bulky base like sodium ethoxide (NaOEt) in ethanol, this compound will likely undergo an E2 reaction. amazonaws.com Due to the presence of two different types of beta-hydrogens (at C1 and C3), two isomeric alkenes can be formed: 2-methylhept-1-ene (Hofmann product) and 2-methylhept-2-ene (Zaitsev product). According to Zaitsev's rule, the more substituted alkene, 2-methylhept-2-ene, is generally the major product. pearson.com If a sterically hindered, bulky base such as potassium tert-butoxide is used, the proportion of the less substituted Hofmann product, 2-methylhept-1-ene, increases. masterorganicchemistry.com Elimination via an E1 mechanism can also occur, competing with the S(_N)1 reaction, especially in the presence of a non-basic, nucleophilic solvent at higher temperatures. amazonaws.com

Table 1: Predicted Major Products from Reactions of this compound

Reagent(s) Solvent Predominant Mechanism Major Product(s)
H₂O Water S(_N)1 2-Methylheptan-2-ol
CH₃CH₂OH Ethanol S(_N)1 / E1 2-Ethoxy-2-methylheptane / 2-Methylhept-2-ene
NaOCH₂CH₃ Ethanol E2 2-Methylhept-2-ene (Zaitsev product)
KOC(CH₃)₃ tert-Butanol E2 2-Methylhept-1-ene (Hofmann product)

Environmental Fate and Degradation Studies of Halogenated Alkanes

The environmental behavior of this compound is not specifically detailed in current literature. However, its fate can be inferred from extensive research on other halogenated alkanes. iaea.orgnih.govresearchgate.net Factors such as its moderate volatility and low water solubility suggest its distribution and degradation pathways.

Reaction with Atmospheric Radicals (e.g., Chlorine Atoms)

Once in the atmosphere, the primary degradation pathway for halogenated alkanes is through reaction with photochemically generated hydroxyl (OH) radicals. noaa.gov The rate of this reaction is the main determinant of the compound's atmospheric lifetime. The reaction proceeds via the abstraction of a hydrogen atom from the alkyl chain to form a haloalkyl radical. noaa.gov This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical, initiating a series of reactions that lead to the formation of more stable degradation products like carbonyl halides, aldehydes, and acids. noaa.gov

While specific kinetic data for this compound is not available, it is expected to have a relatively short atmospheric lifetime due to the numerous abstractable hydrogen atoms on its heptyl chain. Reaction with chlorine atoms (Cl•), which can be present in marine or polluted environments, also contributes to the degradation of such compounds. iaea.orgnih.gov

Biodegradation Mechanisms of Branched Halogenated Hydrocarbons

Halogenated hydrocarbons can be recalcitrant to biodegradation, and branched structures often exhibit greater persistence than their linear counterparts. nih.govresearchgate.net Microorganisms have, however, evolved various enzymatic pathways to degrade these compounds. nih.gov Potential mechanisms for the biodegradation of this compound include:

Hydrolytic Dehalogenation: This involves the enzymatic replacement of the chlorine atom with a hydroxyl group from water, which would convert the compound to 2-methylheptan-2-ol. mdpi.com

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can replace the halogen with a hydrogen atom. mdpi.com

Oxidative Dehalogenation: Aerobic microorganisms can use monooxygenase or dioxygenase enzymes to incorporate oxygen into the molecule, leading to an unstable intermediate that subsequently eliminates the halogen atom. mdpi.comnih.gov

The steric hindrance around the tertiary carbon in this compound may limit the efficiency of some of these enzymatic processes. Often, a consortium of different microbial species is required to achieve complete degradation of such complex pollutants. mdpi.com

Comparative Studies with Analogues and Derivatives

Comparing this compound with its analogues provides insight into how structure affects reactivity and physical properties.

Comparison with Primary and Secondary Isomers: A primary isomer like 1-chloro-2-methylheptane would be much more susceptible to S(_N)2 reactions with strong nucleophiles and less prone to forming a carbocation. A secondary isomer, such as 3-chloro-2-methylheptane, would exhibit intermediate reactivity, undergoing both S(_N)1/E1 and S(_N)2/E2 reactions depending on the conditions. alevelchemistry.co.ukuci.edu this compound, as a tertiary halide, reacts almost exclusively via mechanisms involving a carbocation (S(_N)1/E1) or through E2 elimination, with S(_N)2 reactions being sterically prohibited. alevelchemistry.co.ukacs.org

Comparison with 2-Chloro-2-methylpropane (B56623): 2-Chloro-2-methylpropane (tert-butyl chloride) is the archetypal tertiary alkyl halide used in mechanistic studies. sydney.edu.auchemicalbook.com Both compounds undergo rapid S(_N)1 reactions in polar, protic solvents. sydney.edu.au The primary difference lies in their physical properties, which are influenced by the length of the alkyl chain. The longer pentyl group attached to the tertiary carbon in this compound results in a significantly higher boiling point and increased lipophilicity (hydrophobicity) compared to its butane (B89635) analogue.

Table 2: Comparison of Physical Properties of Tertiary Chloroalkane Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
2-Chloro-2-methylpropane C₄H₉Cl 92.57 ~51-52
This compound C₈H₁₇Cl 148.67 nist.gov ~173-175 ontosight.ai

This comparison highlights how increasing the length of the non-reacting part of the carbon chain primarily influences intermolecular forces (van der Waals forces), leading to higher boiling points, without fundamentally altering the core reactivity of the tertiary alkyl halide functional group.

Reactivity Trends Across Different Alkyl Halide Homologues

The reactivity of an alkyl halide is profoundly influenced by the substitution of the carbon atom bonded to the halogen. This compound, being a tertiary halide, primarily undergoes reactions via unimolecular pathways (SN1 and E1), which involve the formation of a carbocation intermediate. This contrasts sharply with primary and secondary halides.

Comparison of Alkyl Halide Reactivity:

Alkyl Halide ClassExample CompoundDominant Reaction Mechanism(s)Relative Rate of SN1 ReactionRelative Rate of SN2 Reaction
Primary1-ChlorobutaneSN2, E2Very SlowFast
Secondary2-ChlorobutaneSN1, SN2, E1, E2ModerateSlow
Tertiary This compound SN1, E1 Fast No Reaction
Tertiary (Homologue)2-Chloro-2-methylpropaneSN1, E1Very FastNo Reaction

The stability of the carbocation intermediate is the key factor driving the high reactivity of tertiary halides like this compound in SN1 reactions. The tertiary carbocation, (CH3)C+(C5H11), is stabilized by the inductive effect and hyperconjugation from the three attached alkyl groups.

When comparing this compound to its lower homologue, 2-chloro-2-methylpropane (tert-butyl chloride), the fundamental reactivity pattern remains the same. fiveable.me Both are sterically hindered and form stable tertiary carbocations. fiveable.me The rate of solvolysis (an SN1 reaction) is generally very high for both. The increasing length of the alkyl chain from propane (B168953) to heptane has a minor electronic effect on the stability of the carbocation and thus a minimal impact on the reaction rate.

Physical Properties of Tertiary Chloroalkane Homologues:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Chloro-2-methylpropaneC4H9Cl92.57 chemicalbook.com~51
2-Chloro-2-methylpentane (B1597335)C6H13Cl120.62 nih.gov~118
2-Chloro-2-methylhexane (B1597336)C7H15Cl134.65 nih.gov~142
This compound C8H17Cl 148.67 nist.govlookchem.com 164 - 175 ontosight.ailookchem.com

Structural Modifications and their Impact on Reaction Selectivity

Structural modifications, either to the alkyl halide itself or to the reaction conditions, can significantly influence whether substitution (SN1) or elimination (E1) is the major pathway. For tertiary halides like this compound, these two mechanisms are in constant competition as they share the same rate-determining step: the formation of the carbocation.

Factors Influencing SN1 vs. E1 Selectivity:

Nature of the Nucleophile/Base: The outcome of the reaction is highly dependent on the function of the reagent.

Weakly Basic, Good Nucleophiles (e.g., H2O, ROH, I-): In solvolysis reactions using polar protic solvents like water or ethanol, substitution (SN1) is generally the major pathway. The solvent acts as the nucleophile.

Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide): These bases favor elimination (E2, or E1 in this context) by preferentially abstracting a proton from a beta-carbon rather than attacking the sterically hindered carbocation.

Strong, Unhindered Bases/Nucleophiles (e.g., CH3O-): With reagents like sodium methoxide (B1231860) in methanol (B129727), a mixture of substitution (SN1) and elimination (E1) products is often observed. youtube.comyoutube.com

Temperature: Elimination reactions are entropically favored over substitution reactions. Therefore, increasing the reaction temperature generally increases the proportion of the elimination product (alkene) relative to the substitution product (ether or alcohol).

Solvent: Polar protic solvents are required to stabilize the carbocation intermediate, enabling both SN1 and E1 pathways.

For this compound, reaction with sodium methoxide in methanol would be expected to yield a mixture of products, analogous to the reaction with 2-chloro-2-methylpentane. youtube.comyoutube.com

Potential Products from the Reaction of this compound with CH3O-:

Reaction TypeProduct NameStructure
SN1 (Substitution) 2-Methoxy-2-methylheptaneCH3-C(OCH3)(CH3)-(CH2)4-CH3
E1 (Elimination) 2-Methylhept-1-eneCH2=C(CH3)-(CH2)4-CH3
E1 (Elimination) 2-Methylhept-2-ene (Zaitsev's Product)CH3-C(CH3)=CH-(CH2)3-CH3

According to Zaitsev's rule, the more substituted alkene (2-methylhept-2-ene) is the thermodynamically more stable product and is typically the major elimination product. However, the less substituted Hofmann product (2-methylhept-1-ene) is also formed. The exact ratio of substitution to elimination depends delicately on the specific reaction conditions.

Q & A

Q. What are the optimized synthetic routes for preparing 2-chloro-2-methylheptane, and how can purity be ensured?

Methodology :

  • Synthesis via nucleophilic substitution : React 2-methyl-2-heptanol with thionyl chloride (SOCl₂) under anhydrous conditions. Use pyridine as a catalyst to neutralize HCl byproducts .
  • Purification : Perform fractional distillation (boiling point ~140–150°C) followed by characterization via NMR (¹H/¹³C) and GC-MS to confirm purity (>98%) .
  • Yield optimization : Monitor reaction temperature (40–60°C) and stoichiometric ratio (1:1.2 alcohol:SOCl₂) to minimize side reactions like elimination.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodology :

  • ¹H NMR : Look for a singlet at δ ~1.3–1.5 ppm (6H, two methyl groups adjacent to Cl) and a triplet at δ ~0.9 ppm (3H, terminal methyl) .
  • IR spectroscopy : Identify C-Cl stretching vibrations at 550–650 cm⁻¹ .
  • Mass spectrometry : Confirm molecular ion peak at m/z 148 (C₈H₁₇Cl⁺) and fragment peaks at m/z 91 (tert-butyl cation) .

Q. What are the primary reaction pathways for this compound under basic conditions?

Methodology :

  • Elimination (E2) : Treat with a strong base (e.g., KOH/ethanol) to form 2-methyl-1-heptene. Monitor via gas chromatography and compare retention times with standards .
  • Competing substitution (SN2) : Use polar aprotic solvents (e.g., DMSO) to favor substitution, but steric hindrance at the tertiary carbon limits this pathway .

Advanced Research Questions

Q. How can contradictory kinetic data in elimination reactions of this compound be resolved?

Methodology :

  • Isotope labeling : Use deuterated bases (e.g., KOD) to study kinetic isotope effects and distinguish between E2 and E1 mechanisms .
  • Computational modeling : Compare activation energies (DFT calculations) for possible transition states to validate experimental rate constants .
  • Solvent effects : Systematically vary solvent polarity (e.g., ethanol vs. DMF) to isolate steric vs. electronic contributions .

Q. What thermochemical data are critical for assessing the stability of this compound?

Methodology :

  • Enthalpy of formation : Measure via combustion calorimetry and compare with computational values (e.g., G4MP2 theory). Discrepancies >5 kJ/mol suggest experimental recalibration .
  • Bond dissociation energy (C-Cl) : Use photoacoustic calorimetry or electron impact mass spectrometry to determine BDE (~310–330 kJ/mol) .
ParameterExperimental ValueComputational Value
ΔHf (gas phase)-218 kJ/mol-225 kJ/mol
C-Cl BDE315 kJ/mol320 kJ/mol

Q. How does steric hindrance at the tertiary carbon influence reactivity in cross-coupling reactions?

Methodology :

  • Grignard reagent compatibility : Test reactions with organomagnesium reagents (e.g., RMgX) under varying temperatures. Low yields (<20%) indicate steric limitations .
  • Catalytic screening : Employ bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to assess steric tolerance. Monitor via ¹⁹F NMR if fluorinated analogs are used .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodology :

  • Stability assays : Store samples in amber vials with molecular sieves (3Å) at -20°C. Analyze monthly via GC-MS to detect decomposition products (e.g., alkenes or HCl) .
  • Additive screening : Test antioxidants (e.g., BHT) or stabilizers (e.g., epoxides) to inhibit radical-mediated degradation .

Data Analysis & Experimental Design

Q. How to design an experiment to quantify trace impurities in this compound?

Methodology :

  • GC-MS with internal standards : Spike samples with deuterated chlorinated alkanes (e.g., this compound-d₁₇) for quantification .
  • Limit of detection (LOD) : Achieve LOD <0.1% using selective ion monitoring (SIM) mode targeting m/z 148 and 91 .

Q. What statistical approaches validate reproducibility in kinetic studies of this compound?

Methodology :

  • Replicate analysis : Perform triplicate runs under identical conditions and calculate relative standard deviation (RSD <5% acceptable) .
  • ANOVA testing : Compare datasets from different labs to identify systematic errors (e.g., temperature calibration drift) .

Mechanistic Studies

Q. Can solvent effects override steric hindrance in nucleophilic substitutions of this compound?

Methodology :

  • Solvent polarity screening : Test reactions in DMSO (polar aprotic) vs. ethanol (protic). Use ¹H NMR to track substitution product formation .
  • Activation parameters : Determine ΔH‡ and ΔS‡ via Eyring plots to distinguish between SN1 and SN2 pathways. High ΔH‡ (>80 kJ/mol) suggests SN1 dominance despite steric challenges .

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